6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
Description
6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound comprising a furopyrimidine core substituted with methyl and phenyl groups. The furo[2,3-d]pyrimidine scaffold integrates a furan ring fused to a pyrimidine-2,4-dione moiety. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and materials science applications.
Properties
CAS No. |
21171-70-0 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
6-methyl-3-phenyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-10-11(18-8)14-13(17)15(12(10)16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17) |
InChI Key |
PUKXOJAEUDMVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-d]pyrimidines with various functional groups. These products can exhibit different biological activities and properties .
Scientific Research Applications
Unfortunately, the available search results provide limited information regarding specific applications, data tables, or case studies for the compound 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione. However, the search results do offer some basic information, including its chemical properties and potential applications of related compounds.
Basic Information
- Name: 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is a specialty chemical .
- CAS Number: 920511-27-9
- Molecular Formula:
- Synonyms: This compound is also known as MLS002706452, NSC112553, and CHEMBL1906437, among others .
Potential Applications and Related Research
While direct applications of 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione are not detailed in the search results, research on related compounds suggests potential areas of interest:
- Pyrrolo[2,3-d]pyrimidine Derivatives: Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar core structure, exhibit a variety of bioactivities, including enzyme inhibition, antimicrobial, antiviral, anticancer, antifolate, antitumor, anti-inflammatory, antifungal, and antiallergic properties .
- Anticancer Research: Derivatives of morpholine and pyridine have demonstrated potential anticancer properties by inhibiting signaling pathways involved in tumor growth and survival. Studies have shown that these compounds can significantly inhibit cell proliferation in breast cancer cell lines.
- Neuroprotective Effects: Morpholine derivatives have been investigated for their neuroprotective effects, interacting with neurotransmitter systems and potentially benefiting neurodegenerative diseases. These compounds may reduce oxidative stress markers and promote neuronal health in models of Parkinson's disease.
Where to Find More Information
- Parchem: Parchem is a supplier of this chemical and may provide additional information . Contact them at (914) 654-6800 or INFO@PARCHEM.COM .
- Safety Data Sheet (SDS): Requesting the SDS from Parchem may provide detailed safety and handling information .
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several pyrimidine derivatives, differing in heteroatom composition and substituent placement. Key analogs include:
Key Observations :
- Heteroatom Influence: Replacing the furo oxygen with sulfur (thieno derivatives) or nitrogen (pyrido derivatives) alters electronic properties. For instance, thieno analogs exhibit enhanced π-conjugation due to sulfur’s polarizability, whereas pyrido derivatives show stronger hydrogen-bonding interactions .
- Substituent Effects : The phenyl group at position 3 in the target compound enhances steric bulk and lipophilicity compared to methyl/ethyl substituents (e.g., compound in ). Fluorine or chlorine substitutions (as in ) increase electronegativity and metabolic stability.
Electronic and Spectral Properties
Computational studies on pyrido[2,3-d]pyrimidine analogs (e.g., 6a–d in ) reveal:
- The furo analog’s gap is expected to differ due to oxygen’s electronegativity.
- NMR Shifts: Pyrido[2,3-d]pyrimidines exhibit NH proton resonances at δ ~11.5 ppm, while thieno analogs show downfield shifts due to sulfur’s deshielding effects .
Biological Activity
6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a furan and pyrimidine ring system, which has been associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₃H₁₂N₂O₃
- Molecular Weight : 244.246 g/mol
- CAS Number : 21171-70-0
- Density : 1.39 g/cm³
- Refractive Index : 1.649
Antitumor Activity
Recent studies have highlighted the antitumor potential of various pyrimidine derivatives, including 6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione. In a screening against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, compounds related to this structure exhibited notable cytotoxic effects:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 10a | HCT-116 | 10.72 |
| 10a | HepG-2 | 18.95 |
| 4a | HCT-116 | 20.88 |
| 6a | HCT-116 | 31.92 |
| 14a | HepG-2 | 35.22 |
The compound 10a showed the highest cytotoxicity among the tested derivatives, suggesting that modifications to the furan and pyrimidine moieties can enhance antitumor activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study indicated that similar derivatives displayed activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, research has indicated that derivatives of this compound may possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further investigation in inflammatory diseases.
Case Study 1: Anticancer Screening
A comprehensive study involved synthesizing several derivatives of furo[2,3-d]pyrimidines and screening them against cancer cell lines. The results demonstrated that modifications at specific positions on the pyrimidine ring influenced cytotoxicity significantly. The presence of electron-withdrawing groups enhanced activity against cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that compounds with polar functional groups (e.g., carbonyl groups) exhibited increased cytotoxicity. This indicates that structural modifications can be systematically explored to optimize biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
